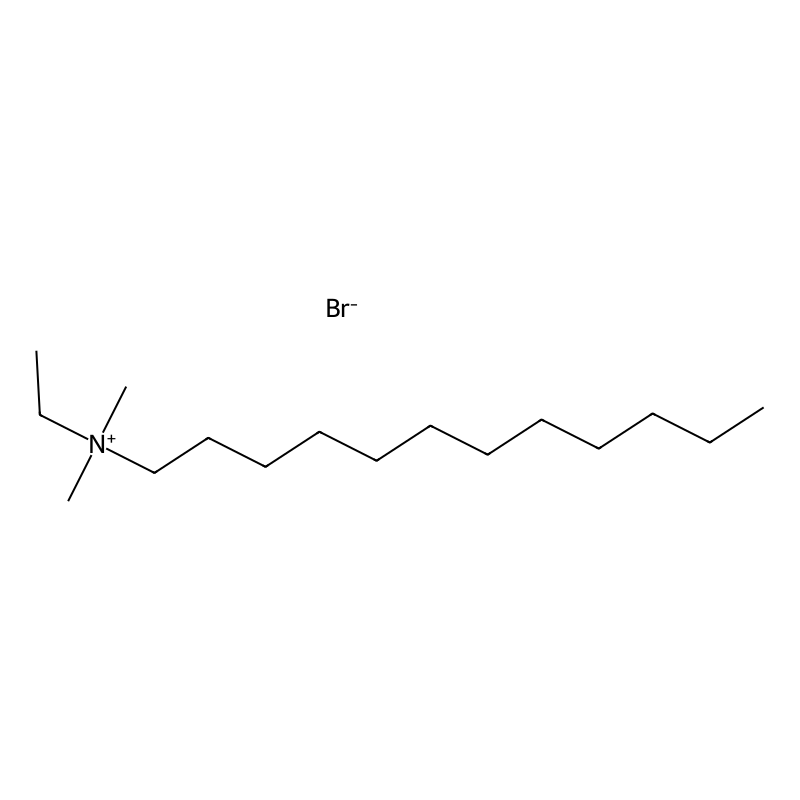

Dodecylethyldimethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dodecylethyldimethylammonium bromide (CAS: 68207-00-1) is a single-chain quaternary ammonium cationic surfactant. Its fundamental role in solution is to reduce interfacial tension and self-assemble into micelles above a specific concentration, known as the critical micelle concentration (CMC). [10] This behavior is central to its function in various applications, including as a growth-directing agent in nanoparticle synthesis, an emulsifier in polymerization reactions, and a stabilizer for colloidal dispersions. [1, 23] The specific combination of a C12 alkyl tail, two methyl groups, and one ethyl group on the cationic head confers distinct physicochemical properties compared to more common analogs. [10]

Substituting Dodecylethyldimethylammonium bromide (DEDMAB) with near analogs like Dodecyltrimethylammonium bromide (DTAB) or other halides is often unviable for optimized processes. The seemingly minor difference of an ethyl group in place of a methyl group on the cationic head creates a detectable deviation from ideal mixing behavior and alters micellar properties. [10] This structural change can directly impact formulation stability, reaction kinetics in phase-transfer catalysis, and the precise templating effects required in advanced material synthesis. [5, 23] For reproducible, performance-critical applications, specifying DEDMAB by its exact structure and CAS number (68207-00-1) is necessary to avoid process deviations and batch failures.

References

- [5] Al-Azzawi, F. S., & Al-shirayda, G. A. (2018). Didecyldimethylammonium bromide (DDAB): a universal, robust, and highly potent phase-transfer catalyst for diverse organic transformations. Journal of the Iranian Chemical Society, 15(11), 2545–2553.

- [10] Junquera, E., Aicart, E., & Tacias-Padilla, M. (2002). Mixed Micellization of Dodecylethyldimethylammonium Bromide and Dodecyltrimethylammonium Bromide in Aqueous Solution. Langmuir, 18(24), 9250–9258.

Higher Surfactant Efficiency: Lower Critical Micelle Concentration than DTAB

Dodecylethyldimethylammonium bromide (DEDMAB) exhibits a lower critical micelle concentration (CMC) than its close analog, Dodecyltrimethylammonium bromide (DTAB). In a comparative study, the CMC of DEDMAB was determined to be lower than that of DTAB, indicating that DEDMAB molecules begin to form micelles and significantly alter solution properties at a lower concentration. [10] This suggests a slightly higher efficiency in applications dependent on micelle formation.

| Evidence Dimension | Critical Micelle Concentration (CMC) at 25 °C |

| Target Compound Data | Lower than DTAB |

| Comparator Or Baseline | Dodecyltrimethylammonium bromide (DTAB) |

| Quantified Difference | Qualitatively lower CMC, indicating higher efficiency |

| Conditions | Aqueous solution, 25 °C, measured by conductivity and fluorescence. |

A lower CMC can translate to reduced material usage and lower formulation costs to achieve the desired surfactant activity.

Precursor Suitability: Enables Synthesis of Less Toxic Gold Nanorods Compared to CTAB

In the synthesis of gold nanorods, Dodecylethyldimethylammonium bromide serves as a viable, less toxic alternative to the commonly used Cetyltrimethylammonium bromide (CTAB). Research has demonstrated its use as a growth-directing surfactant to successfully produce monodisperse gold nanorods. [23] While CTAB is a standard templating agent, its known cytotoxicity can be a significant drawback for biomedical applications; the use of DEDMAB provides a route to similar nanomaterials with potentially improved biocompatibility.

| Evidence Dimension | Performance as a Growth-Directing Surfactant |

| Target Compound Data | Enables synthesis of monodisperse gold nanorods |

| Comparator Or Baseline | Cetyltrimethylammonium bromide (CTAB), a historically standard but more cytotoxic surfactant |

| Quantified Difference | Offers a synthesis route with a less toxic surfactant, a critical factor for biomedical applications. |

| Conditions | Aqueous synthesis of gold nanorods from HAuCl4. |

For developing nanomaterials intended for biological systems, selecting a less cytotoxic precursor like DEDMAB over CTAB is a critical procurement decision impacting downstream viability.

Structural Specificity in Material Modification: Additive for Mesoporous TiO2 Synthesis

The specific molecular structure of Dodecylethyldimethylammonium bromide is leveraged in the synthesis of advanced materials. It has been successfully used as an additive in the creation of mesoporous nanocrystalline TiO2 microspheres. [1] In this role, the surfactant influences the crystallization process and modifies the final texture of the TiO2. This demonstrates that the choice of surfactant is not arbitrary; the specific geometry and properties of DEDMAB are integral to achieving the desired material characteristics, a level of control not guaranteed with structurally different surfactants like double-chained DDAB or longer-chained CTAB.

| Evidence Dimension | Functionality in Material Synthesis |

| Target Compound Data | Acts as a texture-modifying additive for mesoporous nanocrystalline TiO2 |

| Comparator Or Baseline | Generic or alternative surfactants (e.g., DDAB, CTAB) |

| Quantified Difference | Demonstrated utility in a specific, structure-dependent materials synthesis protocol. |

| Conditions | Synthesis of mesoporous nanocrystalline TiO2 microspheres. |

In protocols for high-performance materials, the exact templating or modifying agent is a non-negotiable parameter, making DEDMAB the required choice for process replication and consistency.

Growth-Directing Agent for Biocompatible Nanomaterials

This compound is the right choice when synthesizing metallic nanoparticles, such as gold nanorods, intended for biomedical research or therapeutic development. Its demonstrated ability to direct nanoparticle growth, combined with its lower cytotoxicity compared to the traditional standard CTAB, makes it a preferred precursor for creating materials with enhanced safety profiles. [23]

Templating and Modifying Agent in Mesoporous Oxide Synthesis

For researchers and engineers developing catalytic or separation materials, DEDMAB is indicated for protocols requiring precise control over the texture and crystallinity of mesoporous oxides like TiO2. Its specific structure plays a key role in the synthesis, making it a critical, non-substitutable component for achieving target material specifications. [1]

Component in High-Efficiency Surfactant Formulations

In applications where surfactant efficiency is paramount, the lower CMC of DEDMAB compared to its close analog DTAB makes it a compelling choice. This allows for the development of formulations in cosmetics, cleaning, or chemical processing that achieve the desired performance with a potentially lower concentration of the active surfactant. [10]

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant